molecular formula C15H21NO4 B8133956 BEnzyl N-(3,3-dimethoxy-1-methylcyclobutyl)carbamate

BEnzyl N-(3,3-dimethoxy-1-methylcyclobutyl)carbamate

Cat. No.: B8133956
M. Wt: 279.33 g/mol
InChI Key: UVNSIAQJXZUEES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(3,3-dimethoxy-1-methylcyclobutyl)carbamate typically involves the reaction of benzyl chloroformate with 3,3-dimethoxy-1-methylcyclobutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3,3-dimethoxy-1-methylcyclobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzyl N-(3,3-dimethoxy-1-methylcyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(3,3-dimethoxycyclobutyl)carbamate
  • Benzyl N-(3,3-dimethoxy-1-ethylcyclobutyl)carbamate
  • Benzyl N-(3,3-dimethoxy-1-propylcyclobutyl)carbamate

Uniqueness

Benzyl N-(3,3-dimethoxy-1-methylcyclobutyl)carbamate is unique due to its specific structural features, such as the 3,3-dimethoxy-1-methylcyclobutyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .

Properties

IUPAC Name

benzyl N-(3,3-dimethoxy-1-methylcyclobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-14(10-15(11-14,18-2)19-3)16-13(17)20-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNSIAQJXZUEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(OC)OC)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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